molecular formula C22H20ClN3O4 B10957246 4-[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide

4-[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide

Cat. No.: B10957246
M. Wt: 425.9 g/mol
InChI Key: KFWUQKDKLYFDHF-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated benzylidene hydrazine moiety, a naphthalene ring, and an oxobutanamide group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide typically involves the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with hydrazine derivatives, followed by the reaction with naphthalene-based amides. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process may require heating under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.

    Substitution: The chlorinated benzylidene group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction can produce amines, and substitution reactions can lead to various substituted benzylidene derivatives.

Scientific Research Applications

4-[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving hydrazine and naphthalene derivatives.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or signaling pathways. The naphthalene ring may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-hydroxy-5-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Naphthalene-based amides:

    Hydrazine derivatives: Molecules containing hydrazine groups that exhibit comparable reactivity and biological activity.

Uniqueness

4-[(2E)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide stands out due to its combination of a chlorinated benzylidene hydrazine moiety and a naphthalene ring, which imparts unique chemical and biological properties. This distinct structure allows for diverse applications and makes it a valuable compound for scientific research.

Properties

Molecular Formula

C22H20ClN3O4

Molecular Weight

425.9 g/mol

IUPAC Name

N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-N-naphthalen-1-ylbutanediamide

InChI

InChI=1S/C22H20ClN3O4/c1-30-19-12-14(11-17(23)22(19)29)13-24-26-21(28)10-9-20(27)25-18-8-4-6-15-5-2-3-7-16(15)18/h2-8,11-13,29H,9-10H2,1H3,(H,25,27)(H,26,28)/b24-13+

InChI Key

KFWUQKDKLYFDHF-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32)Cl)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.